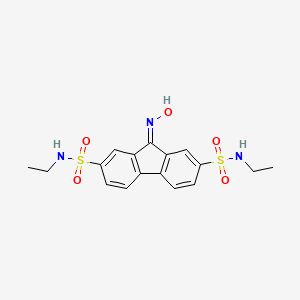

N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as TATB, is a high energy explosive material that has gained significant attention in recent years due to its unique properties. TATB is a white crystalline powder that is highly stable and insensitive to shock, friction, and heat. This makes it an ideal material for use in military and industrial applications where safety and stability are paramount.

Scientific Research Applications

- N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide exhibits strong fluorescence properties. Researchers have used it as a fluorescent probe or sensor to detect specific ions, such as metal ions (e.g., copper, zinc) or pH changes. Its fluorescence intensity can change upon binding to these analytes, making it valuable for analytical chemistry and bioimaging studies .

- The compound’s sulfonamide groups can coordinate with metal ions, forming stable complexes. Researchers have explored its potential as a chelating agent for metal ions in catalysis, environmental remediation, and drug delivery. Its unique structure allows for selective binding to specific metals, which is crucial in designing metal-based catalysts or sensors .

- Some studies have investigated the antimicrobial properties of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide . Its sulfonamide moieties may interact with bacterial or fungal cell membranes, disrupting their integrity. Further research is needed to optimize its efficacy and explore its potential as a therapeutic agent .

- PDT is a cancer treatment that involves light activation of photosensitizers to generate reactive oxygen species, leading to cell death. Researchers have explored the use of this compound as a photosensitizer in PDT due to its fluorescence properties and potential for selective tumor targeting. Its water solubility and low toxicity are advantageous for clinical applications .

- The π-conjugated structure of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide makes it interesting for organic electronics. It could serve as a building block for organic semiconductors, light-emitting diodes (LEDs), or solar cells. Researchers aim to enhance its charge transport properties and stability for practical device applications .

- The compound’s sulfonamide groups can participate in hydrogen bonding and other non-covalent interactions. Researchers have explored its self-assembly behavior in solution or on surfaces. Understanding its supramolecular interactions can lead to novel materials, such as functional nanostructures or molecular switches .

Fluorescent Probes and Sensors

Metal Chelation and Coordination Chemistry

Antibacterial and Antifungal Agents

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Supramolecular Chemistry and Self-Assembly

properties

IUPAC Name |

2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSWVTXZOGJRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)

![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)